N-isobutyl-4-phenyl-1,3-thiazol-2-amine N-isobutyl-4-phenyl-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14158196
InChI: InChI=1S/C13H16N2S/c1-10(2)8-14-13-15-12(9-16-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C13H16N2S
Molecular Weight: 232.35 g/mol

N-isobutyl-4-phenyl-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC14158196

Molecular Formula: C13H16N2S

Molecular Weight: 232.35 g/mol

* For research use only. Not for human or veterinary use.

N-isobutyl-4-phenyl-1,3-thiazol-2-amine -

Specification

Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
IUPAC Name N-(2-methylpropyl)-4-phenyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C13H16N2S/c1-10(2)8-14-13-15-12(9-16-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,14,15)
Standard InChI Key TXLLFBYVXJEVOH-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC1=NC(=CS1)C2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

N-isobutyl-4-phenyl-1,3-thiazol-2-amine (IUPAC name: N-(2-methylpropyl)-4-phenyl-1,3-thiazol-2-amine) features a thiazole core—a five-membered ring containing sulfur and nitrogen atoms—with a phenyl group at the 4-position and an isobutyl substituent on the amino group at the 2-position. This configuration enhances lipophilicity, potentially improving membrane permeability and target engagement.

Table 1: Molecular and Structural Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₆N₂S
Molecular Weight232.35 g/mol
Canonical SMILESCC(C)CNC1=NC(=CS1)C2=CC=CC=C2
InChI KeyTXLLFBYVXJEVOH-UHFFFAOYSA-N
PubChem CID1139504
Topological Polar Surface56.7 Ų (indicative of moderate solubility)

The isobutyl group contributes to steric bulk, which may influence binding affinity to enzymatic pockets, while the phenyl ring enables π-π interactions with aromatic residues in target proteins.

Synthesis and Characterization

Hantzsch Thiazole Synthesis

The compound is synthesized via the Hantzsch thiazole method, a classical approach involving condensation of α-haloketones with thiourea derivatives. For N-isobutyl-4-phenyl-1,3-thiazol-2-amine, the reaction typically proceeds as follows:

  • Reagents and Conditions:

    • α-Chloroacetophenone reacts with N-isobutylthiourea in the presence of iodine as a catalyst.

    • The reaction is conducted under reflux in an ethanol solvent, with temperatures maintained at 80–90°C for 4–6 hours.

    • The product is precipitated by adjusting the pH to 8–9 using aqueous ammonia and purified via recrystallization from dimethyl sulfoxide (DMSO)/water mixtures.

Table 2: Synthesis Parameters

ParameterDetails
CatalystIodine (0.5–1.0 mol%)
SolventEthanol
Temperature80–90°C
Reaction Time4–6 hours
PurificationRecrystallization (DMSO/water)

Analytical Validation

Purity and structural integrity are confirmed through:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify proton environments and carbon骨架 connectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight and detects impurities.

Biological Activity and Mechanisms of Action

DNA Interaction and Topoisomerase Inhibition

N-isobutyl-4-phenyl-1,3-thiazol-2-amine exhibits dual mechanisms of biological activity:

  • DNA Binding: The planar thiazole ring intercalates between DNA base pairs, disrupting replication and transcription. This interaction is facilitated by the compound’s aromatic system, which stabilizes adduct formation.

  • Topoisomerase II Inhibition: By binding to the ATPase domain of topoisomerase II, the compound prevents DNA relaxation, leading to double-strand breaks. Subsequent activation of checkpoint kinases (e.g., Chk1/Chk2) induces cell cycle arrest at the G2/M phase.

Table 3: Proposed Biological Mechanisms

MechanismBiological Consequence
DNA IntercalationReplication/transcription inhibition
Topoisomerase II bindingDNA damage, cell cycle arrest
Reactive oxygen speciesOxidative stress, apoptosis induction

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) data for this compound remain unpublished, structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The isobutyl group may enhance penetration through microbial cell walls.

Anticancer Applications

Preclinical studies suggest that thiazole derivatives induce apoptosis in cancer cells via mitochondrial pathway activation. For example, analogs of N-isobutyl-4-phenyl-1,3-thiazol-2-amine have shown cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer lines, with IC₅₀ values ranging from 10–50 μM.

Comparative Analysis with Related Thiazole Derivatives

Structural Analogues

  • 4-Phenyl-1,3-thiazol-2-amine: Lacks the isobutyl group, reducing lipophilicity and altering pharmacokinetics.

  • 5-Bromo-4-phenyl-1,3-thiazol-2-amine: Bromine substitution enhances electrophilicity, potentially increasing DNA alkylation capacity.

The isobutyl substituent in N-isobutyl-4-phenyl-1,3-thiazol-2-amine uniquely balances lipophilicity and steric effects, optimizing target engagement without compromising solubility.

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